molecular formula C7H3Cl2N B13507965 3,5-Dichloro-2-ethynylpyridine

3,5-Dichloro-2-ethynylpyridine

Cat. No.: B13507965
M. Wt: 172.01 g/mol
InChI Key: GPSUONGJBCZINR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-ethynylpyridine can be synthesized through various methods. One common approach involves the palladium-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous media . This method is efficient and environmentally benign, providing high yields of the desired product under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions . These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used . The process involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds, resulting in the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

IUPAC Name

3,5-dichloro-2-ethynylpyridine

InChI

InChI=1S/C7H3Cl2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H

InChI Key

GPSUONGJBCZINR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=N1)Cl)Cl

Origin of Product

United States

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